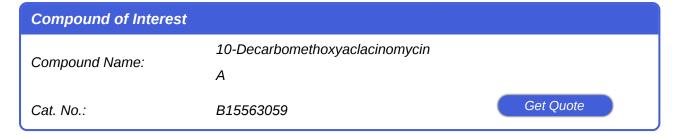


Spectroscopic Profile of 10Decarbomethoxyaclacinomycin A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbomethoxyaclacinomycin A is a significant derivative of the aclacinomycin A, a member of the anthracycline class of antibiotics. These compounds, produced by Streptomyces species, are of considerable interest due to their potent antibacterial and antineoplastic properties. The structural elucidation and purity assessment of such complex natural products heavily rely on sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for **10-**

Decarbomethoxyaclacinomycin A and outlines standardized protocols for its analysis.

While specific, experimentally derived spectral data from the primary literature remains elusive in publicly accessible domains, this document compiles the known physical properties and presents typical methodologies for the spectroscopic characterization of this and related anthracycline compounds.

Physicochemical Properties



Based on available data, the fundamental properties of **10-Decarbomethoxyaclacinomycin A** are summarized below.

Property	Value	Source
Molecular Formula	C40H51NO13	INVALID-LINK
Molecular Weight	753.8 g/mol	INVALID-LINK
Class	Anthracycline Antibiotic	MedChemExpress

Spectroscopic Data (Hypothetical Representation)

Due to the unavailability of specific spectral data in the searched literature, the following tables are presented as a template for data organization. Researchers who obtain this data experimentally can populate these tables for clear and comparative analysis.

¹H NMR (Nuclear Magnetic Resonance) Data

• Solvent: CDCl₃ or DMSO-d6

• Frequency: 400-600 MHz

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
e.g., 7.85	d	8.0	1H	Aromatic H
e.g., 5.20	br s	-	1H	Anomeric H
e.g., 3.65	S	-	3H	OCH₃
e.g., 2.30	S	-	6H	N(CH ₃) ₂
e.g., 1.25	d	6.5	ЗН	СНз

¹³C NMR (Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ or DMSO-d6



• Frequency: 100-150 MHz

Chemical Shift (δ, ppm)	DEPT	Assignment
e.g., 185.0	С	C=O (Quinone)
e.g., 160.5	С	Aromatic C-O
e.g., 135.2	СН	Aromatic CH
e.g., 100.8	СН	Anomeric C
e.g., 69.5	СН	Sugar Ring CH
e.g., 56.2	CH₃	OCH₃
e.g., 40.8	CH₃	N(CH ₃) ₂
e.g., 16.7	CH₃	СНз

Mass Spectrometry (MS) Data

 Ionization Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

Mode: Positive Ion

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Ion Assignment
e.g., 754.35	100	[M+H]+
e.g., 776.33	20	[M+Na]+
e.g., 596.28	45	[M+H - Sugar Moiety]+
e.g., 438.21	30	[M+H - Trisaccharide]+

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality NMR and Mass Spectrometry data for anthracycline compounds like **10-Decarbomethoxyaclacinomycin A**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- For ¹H NMR: Accurately weigh 5-10 mg of the purified compound.
- For ¹³C NMR: Accurately weigh 20-50 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of specific proton signals[1][2].
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
 dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- 2. NMR Data Acquisition:
- The NMR spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher).
- ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR: For complete structural elucidation, a suite of 2D NMR experiments is recommended, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.



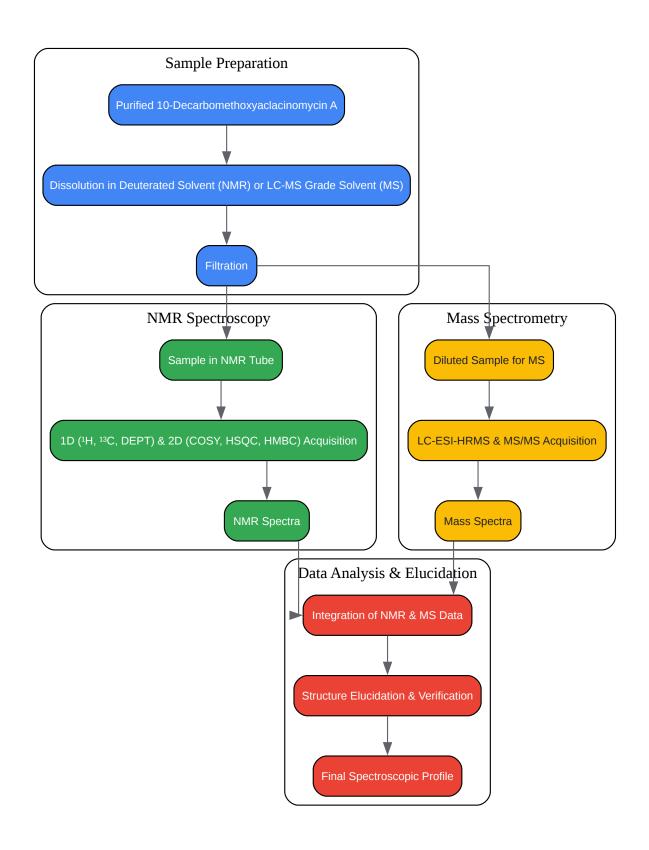
Mass Spectrometry (MS)

- 1. Sample Preparation:
- Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
- For analysis, dilute the stock solution to a final concentration of 1-10 μg/mL with the same solvent or a solvent compatible with the chosen ionization method.
- 2. Mass Spectrometry Analysis:
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF),
 Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is recommended for accurate mass measurements.
- Ionization: Electrospray ionization (ESI) is a common and effective method for analyzing anthracyclines[3]. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation.
- Analysis Mode: Acquire spectra in positive ion mode.
- Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry
 on the protonated molecular ion. This involves isolating the precursor ion ([M+H]+) and
 subjecting it to collision-induced dissociation (CID) to generate fragment ions. The
 fragmentation pattern, often involving the cleavage of glycosidic bonds, provides valuable
 information about the structure of the aglycone and the sugar moieties[4].

Visualizations Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **10-Decarbomethoxyaclacinomycin A**.





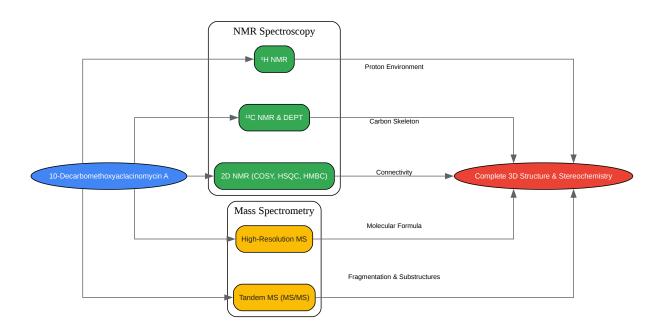
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Caption: Workflow for Spectroscopic Analysis.



Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between different spectroscopic techniques and the information they provide for structural elucidation.



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Caption: Relationship of Spectroscopic Techniques.

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References

- 1. Notes on NMR Solvents Title [webspectra.chem.ucla.edu]
- 2. chem.washington.edu [chem.washington.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
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